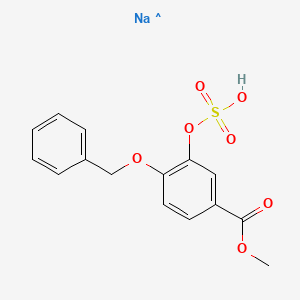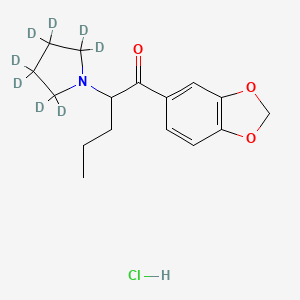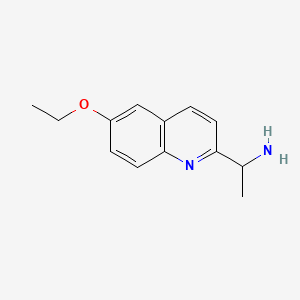![molecular formula C8H8N2O B589082 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1330055-85-0](/img/structure/B589082.png)
3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in the literature . The synthesis process involves reactions with R-substituted aldehyde at 50°C .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolo[2,3-b]pyridine core with a methyl group attached . The molecular weight is 118.1359 .Wissenschaftliche Forschungsanwendungen
Synthetic Targets and Biological Activities 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a derivative of the 3-pyrrolin-2-one structure, is an important synthetic target due to its presence in natural products, diverse biological activities, and utility as a building block for the preparation of other materials. The synthesis of 3-pyrrolin-2-ones has been extensively studied, including methods such as one-component intramolecular cyclization and multicomponent intermolecular cyclization (Pelkey, Pelkey, & Greger, 2015).
Kinase Inhibition The compound also shows potential as a kinase inhibitor due to its ability to interact with kinases via multiple binding modes. The pyrazolo[3,4-b]pyridine scaffold, to which this compound is closely related, is versatile in the design of kinase inhibitors and has been claimed for kinase inhibition in many patents. These compounds typically bind to the hinge region of the kinase but can also form other key interactions in the kinase pocket, leading to potent and selective inhibition (Wenglowsky, 2013).
Chemical and Spectroscopic Properties The compound's chemical and spectroscopic properties have also been studied, contributing to its potential use in various branches of chemistry. This includes its use in the preparation of complex compounds, where its properties such as spectroscopic characteristics, structures, magnetic properties, biological, and electrochemical activity are crucial (Boča, Jameson, & Linert, 2011).
Versatile Scaffold in Medicinal Chemistry The compound's core structure, pyrrolidine, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases. Its importance is highlighted by its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage due to its non-planarity (Li Petri et al., 2021).
Wirkmechanismus
The mechanism of action of “3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is related to its inhibitory activity against fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, and therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Zukünftige Richtungen
The future directions for the research on “3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” could involve further development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This could potentially lead to the discovery of new therapeutic agents for cancer treatment .
Eigenschaften
IUPAC Name |
3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-6-3-2-4-9-7(6)10-8(5)11/h2-5H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWBAYHNXLTJPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(NC1=O)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)





![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)
